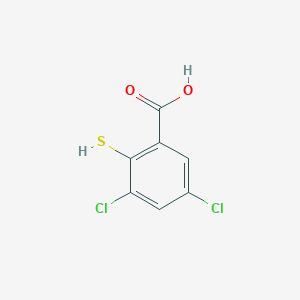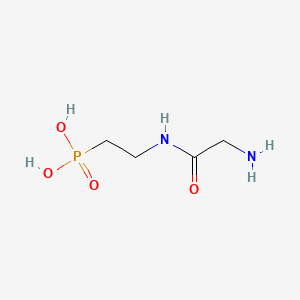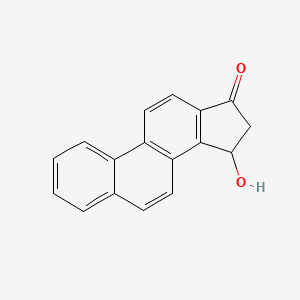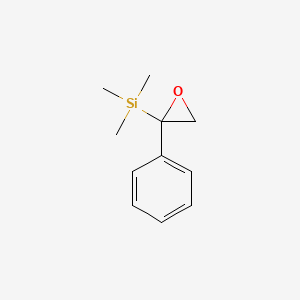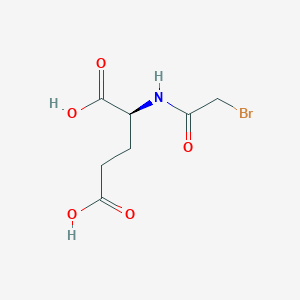
N-(Bromoacetyl)-L-glutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Bromoacetyl)-L-glutamic acid is a synthetic compound that combines the structural features of bromoacetic acid and L-glutamic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Bromoacetyl)-L-glutamic acid typically involves the reaction of bromoacetic acid with L-glutamic acid. The process begins with the formation of bromoacetic acid anhydride from commercially available bromoacetic acid. This anhydride is then reacted with the amino group of L-glutamic acid in the presence of a solvent such as N,N′-dimethylformamide (DMF) to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using automated peptide synthesizers. These methods ensure controlled modifications and high yields of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: N-(Bromoacetyl)-L-glutamic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromoacetyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Acylation Reactions: The compound can participate in acylation reactions with primary amines, forming amide bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include thiols and amines.
Solvents: Reactions are typically carried out in solvents such as DMF or aqueous solutions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in peptide synthesis and other biochemical applications .
Applications De Recherche Scientifique
N-(Bromoacetyl)-L-glutamic acid has several scientific research applications, including:
Peptide Synthesis: It is used as a building block in the synthesis of cyclic peptides, peptomers, and peptide conjugates.
Biological Research: The compound is employed in the study of protein modifications and interactions, particularly in the development of synthetic vaccines and peptide-based therapeutics.
Medical Applications:
Industrial Applications: The compound is used in the production of various bioactive heterocyclic systems and industrially significant scaffolds.
Mécanisme D'action
The mechanism of action of N-(Bromoacetyl)-L-glutamic acid involves its ability to form covalent bonds with nucleophilic sites on proteins and peptides. This covalent modification can alter the structure and function of the target molecules, leading to changes in their biological activity. The bromoacetyl group acts as an electrophile, reacting with nucleophiles such as thiol and amino groups on proteins .
Comparaison Avec Des Composés Similaires
N-Bromoacetyl-Aminoethyl Phosphate: This compound shares the bromoacetyl group but differs in its overall structure and applications.
Bromoacetylated Synthetic Peptides: These peptides contain the bromoacetyl group and are used in similar applications, such as peptide synthesis and protein modification.
Uniqueness: N-(Bromoacetyl)-L-glutamic acid is unique due to its specific combination of bromoacetic acid and L-glutamic acid, which provides distinct reactivity and applications in peptide synthesis and biochemical research. Its ability to form stable amide bonds with primary amines makes it particularly valuable in the synthesis of cyclic peptides and other complex biomolecules .
Propriétés
Numéro CAS |
56576-87-5 |
|---|---|
Formule moléculaire |
C7H10BrNO5 |
Poids moléculaire |
268.06 g/mol |
Nom IUPAC |
(2S)-2-[(2-bromoacetyl)amino]pentanedioic acid |
InChI |
InChI=1S/C7H10BrNO5/c8-3-5(10)9-4(7(13)14)1-2-6(11)12/h4H,1-3H2,(H,9,10)(H,11,12)(H,13,14)/t4-/m0/s1 |
Clé InChI |
XYOZDFYRDGNILL-BYPYZUCNSA-N |
SMILES isomérique |
C(CC(=O)O)[C@@H](C(=O)O)NC(=O)CBr |
SMILES canonique |
C(CC(=O)O)C(C(=O)O)NC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-Methylbut-2-EN-1-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B14630178.png)
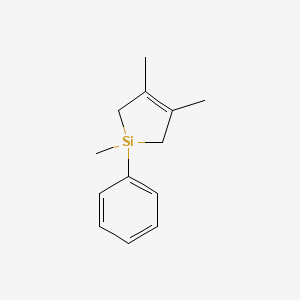
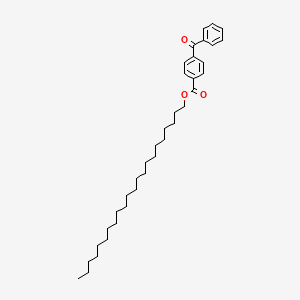
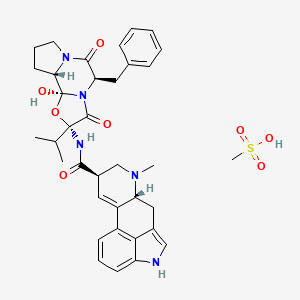
![6-Bromo-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14630217.png)

![2-Ethylhexyl 3-[bis[[3-(2-ethylhexoxy)-3-oxopropyl]sulfanyl]-methylstannyl]sulfanylpropanoate](/img/structure/B14630226.png)
![2-[(2-Chlorophenyl)methylidene]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14630228.png)
